An In-Depth Technical Guide to the Chemical Properties of 2,4-Difluoro-D-phenylalanine
An In-Depth Technical Guide to the Chemical Properties of 2,4-Difluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Difluoro-D-phenylalanine is a synthetic, non-canonical amino acid that has garnered significant interest in the fields of medicinal chemistry, biochemistry, and materials science. The strategic placement of two fluorine atoms on the phenyl ring imparts unique physicochemical properties that distinguish it from its endogenous counterpart, L-phenylalanine. These properties, including enhanced metabolic stability and altered electronic characteristics, make it a valuable building block for the development of novel peptides, and other therapeutics with improved pharmacokinetic profiles and biological activity.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of 2,4-Difluoro-D-phenylalanine.
Core Chemical and Physical Properties
The introduction of fluorine atoms significantly influences the properties of the phenylalanine molecule. Key quantitative data for 2,4-Difluoro-D-phenylalanine and its common derivatives are summarized below.
| Property | 2,4-Difluoro-D-phenylalanine | Fmoc-2,4-difluoro-D-phenylalanine | Boc-2,4-difluoro-D-phenylalanine |
| CAS Number | 266360-60-5[2] | 1217820-78-4[1] | 167993-24-0[4] |
| Molecular Formula | C₉H₉F₂NO₂[2] | C₂₄H₁₉F₂NO₄[1] | C₁₄H₁₇F₂NO₄[4] |
| Molecular Weight | 201.17 g/mol [2] | 423.41 g/mol [1] | 301.29 g/mol [4] |
| Appearance | White to off-white solid[5] | White powder[1] | Not specified |
| Melting Point | 224 °C (for DL-form)[6] | 152 - 157 °C[1] | Not specified |
| Optical Rotation | Not specified | [a]²⁰D = 43 ± 2 ° (c=1 in DMF)[1] | Not specified |
| Storage Conditions | 2 - 8 °C[2] | 2 - 8 °C[1] | 2 - 8 °C[4] |
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation. In ¹H NMR, the aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The fluorine atoms will also give rise to distinct signals in ¹⁹F NMR. The chemical shifts of the α- and β-protons will be characteristic of the amino acid backbone.[7][8][9][10]
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the amine (N-H stretch), carboxylic acid (O-H and C=O stretch), and the aromatic ring (C=C and C-H stretches). The C-F bonds will also have characteristic stretching vibrations.[11][12][13][14][15]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition. Fragmentation patterns can also yield structural information.[16][17][18]
Experimental Protocols
Synthesis of Fluorinated Phenylalanines
The synthesis of fluorinated phenylalanines can be achieved through various methods. A general approach involves the electrophilic fluorination of a suitable phenylalanine precursor.[19]
General Protocol for Radiofluorination (Conceptual)
This protocol is a conceptual summary based on methods for synthesizing related compounds.[19]
-
Precursor Preparation : Start with a protected derivative of phenylalanine, such as N-Boc-L-phenylalanine.
-
Electrophilic Fluorination : React the precursor with a source of electrophilic fluorine, such as [¹⁸F]F₂ or [¹⁸F]AcOF, in an appropriate solvent like trifluoroacetic acid. This reaction typically yields a mixture of ortho, meta, and para isomers.
-
Deprotection : Remove the protecting groups (e.g., Boc group) under acidic conditions.
-
Purification : The resulting mixture of fluorinated phenylalanine isomers is then purified using High-Performance Liquid Chromatography (HPLC) to isolate the desired 2,4-difluoro isomer.
Caption: General workflow for the synthesis of fluorinated phenylalanine.
Quantification in Biological Samples
Accurate quantification of 2,4-Difluoro-D-phenylalanine in biological matrices is essential for pharmacokinetic and metabolic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[20]
LC-MS/MS Protocol Outline
-
Sample Preparation :
-
Protein precipitation from the biological matrix (e.g., plasma, urine) using a solvent like acetonitrile.
-
Centrifugation to remove precipitated proteins.
-
The supernatant is collected, and an internal standard (e.g., a deuterated analog) is added.
-
-
Chromatographic Separation :
-
A C18 reversed-phase column is typically used.
-
A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid, is employed to separate the analyte from other matrix components.
-
-
Mass Spectrometric Detection :
-
A triple quadrupole mass spectrometer is used in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
-
-
Data Analysis :
-
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of the analyte in the unknown samples is determined from this calibration curve.
-
Caption: Workflow for quantifying 2,4-Difluoro-D-phenylalanine in biological samples.
Biological Activity and Applications
The incorporation of 2,4-Difluoro-D-phenylalanine into peptides can significantly enhance their biological properties. The fluorine atoms can increase metabolic stability by blocking sites of enzymatic degradation and can also modulate binding affinity to biological targets through altered electronic interactions.[1][3][4]
Key Applications:
-
Drug Development : Used as a building block to create peptide-based drugs with improved stability and efficacy.[1][4]
-
Enzyme Inhibition : Serves as a tool to study enzyme mechanisms and design potent enzyme inhibitors.[2][3]
-
Protein Engineering : Employed to investigate protein folding and stability.[2]
-
Biochemical Research : Utilized in studies of metabolic pathways and receptor binding.[2][3]
Potential Signaling Pathway Interaction
While specific signaling pathways for 2,4-Difluoro-D-phenylalanine are not detailed, a common application of modified amino acids is in the design of peptide mimetics that can act as antagonists or agonists at cell surface receptors, such as G-protein coupled receptors (GPCRs).
Caption: Hypothetical mechanism of a 2,4-Difluoro-D-phenylalanine-containing peptide as a GPCR antagonist.
Conclusion
2,4-Difluoro-D-phenylalanine is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its unique chemical properties, stemming from the difluorination of the phenyl ring, offer opportunities to enhance the stability, bioactivity, and pharmacokinetic profiles of peptides and other small molecules. The experimental protocols and conceptual workflows provided in this guide serve as a foundational resource for the synthesis, analysis, and application of this important synthetic amino acid.
References
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